1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Xanthine oxidase inhibition Structure-activity relationship Regioisomer comparison

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 394225-53-7) is a 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivative belonging to the pyrazoline class of heterocycles. This series has been widely explored for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, with the 1-acetyl group being a critical pharmacophoric feature for target engagement in multiple systems.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 394225-53-7
Cat. No. B6419771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
CAS394225-53-7
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC
InChIInChI=1S/C18H18N2O2/c1-13(21)20-17(15-10-6-7-11-18(15)22-2)12-16(19-20)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3
InChIKeyVXKSZKWYHPRTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 394225-53-7): Procurement-Grade Pyrazoline Scaffold for MedChem and Screening


1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS 394225-53-7) is a 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivative belonging to the pyrazoline class of heterocycles [1]. This series has been widely explored for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, with the 1-acetyl group being a critical pharmacophoric feature for target engagement in multiple systems [2]. The compound is distinguished by its ortho-methoxy substitution pattern on the 5-phenyl ring, a regiochemical feature that differentiates it from the more commonly studied para-substituted analogs [3].

Why Generic 4,5-Dihydro-1H-Pyrazole Analogs Cannot Substitute for CAS 394225-53-7 in Focused Studies


The biological activity of 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles is exquisitely sensitive to both the position and electronic nature of substituents on the aromatic rings [1]. Published X-ray crystallography of the para-methoxy regioisomer reveals a V-shaped molecular geometry with the pyrazoline ring inclined at 6.49° to the 3-phenyl ring, while the 5-aryl ring is twisted nearly 83° out of plane; alteration of the methoxy position from para to ortho fundamentally changes the conformational landscape and potential binding interactions [2]. Furthermore, within the FabH inhibitor series, small aryl substitutions (e.g., 4-fluoro vs. 4-chloro) produced distinct inhibitory profiles, demonstrating that even single-atom changes on the 5-phenyl ring cannot be assumed functionally equivalent [3].

Quantitative Differentiation Evidence for 1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone vs. Closest Analogs


Regioisomeric Methoxy Position Effect: Ortho vs. Para Substitution on Xanthine Oxidase Inhibition

The para-methoxy regioisomer, 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, displays an IC50 of 7.62 × 10^4 nM (76.2 µM) against bovine xanthine oxidase, corresponding to very weak inhibition in this assay [1]. While primary data for the ortho-methoxy compound (CAS 394225-53-7) in the identical assay are not publicly available, the class-level SAR from the Nepali et al. 53-compound study established that aryl substitution patterns at the 5-position directly control inhibitory potency through altered accommodation within the enzyme's hydrophobic pocket [2]. The ortho-methoxy group introduces proximal steric bulk and the potential for intramolecular hydrogen bonding with the acetyl carbonyl, features absent in the para-substituted comparator and expected to produce a distinguishable binding profile [3].

Xanthine oxidase inhibition Structure-activity relationship Regioisomer comparison

Acetyl Group Impact: N-Acetylated vs. Non-Acetylated Pyrazoline Antimicrobial Activity

In a directly comparative study of 14 N-acetylated and non-acetylated pyrazolines, the N-acetyl derivatives consistently demonstrated enhanced antimicrobial activity relative to their non-acetylated counterparts when tested against a panel of 10 bacterial strains (7 Gram-positive, 3 Gram-negative) and 3 fungal species [1]. Specifically, non-acetylated pyrazolines (compounds 1-7) exhibited MIC values approximately 2- to 4-fold higher (weaker) than their N-acetylated analogs (compounds 8-14) across multiple organisms, confirming the acetyl group as a potency-enhancing pharmacophoric element [1]. The target compound CAS 394225-53-7 retains the N-acetyl group, while its direct non-acetylated precursor 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole lacks this critical feature, making the acetylated form the appropriate selection for antimicrobial screening .

Antimicrobial activity N-acetylation Pyrazoline SAR

Monoamine Oxidase Isoform Selectivity Baseline: Ortho-Methoxy vs. Unsubstituted Parent

The unsubstituted parent scaffold, 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, demonstrates potent MAO-A inhibition with an IC50 of 9 × 10^-6 mM (9 nM) and ~4,500-fold selectivity over MAO-B (IC50 = 0.041 mM = 41 µM) in Bos taurus enzyme preparations [1]. Introduction of the ortho-methoxy group at the 5-phenyl position in CAS 394225-53-7 adds a hydrogen-bond-accepting substituent in close proximity to the pyrazoline core, which is predicted by class SAR to modulate both potency and isoform selectivity through altered interactions at the flavin adenine dinucleotide binding site [2]. In the broader 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole series, compounds bearing hydroxyl or methoxy substituents on the aryl rings displayed Ki values in the nanomolar range with altered MAO-A/MAO-B selectivity ratios compared to the unsubstituted parent, reinforcing the premise that even a single methoxy group can shift the selectivity profile [3].

Monoamine oxidase inhibition MAO-A/MAO-B selectivity In vitro enzymology

Physicochemical Property Divergence: Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted and Para-Substituted Analogs

Computed physicochemical parameters reveal distinct property differences between CAS 394225-53-7 and its closest analogs. The target compound has a computed XLogP3 of 2.7 and three hydrogen-bond acceptor sites (zero donors), resulting from the ortho-methoxy oxygen, the acetyl carbonyl, and the pyrazoline N2 nitrogen [1]. By contrast, the non-acetylated precursor 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (MW 252.3) has a lower molecular weight and contains a secondary amine hydrogen-bond donor (N-H), fundamentally altering its solubility and permeability profile . The para-methoxy regioisomer shares identical molecular formula and XLogP3 but differs in the spatial orientation of the methoxy group, affecting the three-dimensional pharmacophore and potentially passive membrane permeability [2]. These differences are critical for procurement decisions when the compound is intended for cell-based assays or in vivo studies where physicochemical properties directly impact outcomes.

Lipophilicity Hydrogen bonding ADME prediction Physicochemical profile

Recommended Application Scenarios for 1-(5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone in Research and Discovery


Ortho-Methoxy SAR Probe for Pyrazoline-Based Enzyme Inhibitor Lead Optimization

This compound serves as a strategic ortho-methoxy probe within 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole inhibitor programs, where the para-substituted series has already been characterized for xanthine oxidase (IC50 ~76 µM for 4-methoxy analog [1]) and FabH inhibition. Incorporating CAS 394225-53-7 into a systematic SAR matrix alongside the para-methoxy and unsubstituted analogs enables direct assessment of regioisomeric effects on target engagement, as recommended by the Nepali et al. scaffold optimization strategy [2].

N-Acetylated Pyrazoline Reference for Antimicrobial Screening Libraries

Given the established class-level finding that N-acetylated pyrazolines exhibit 2- to 4-fold enhanced antimicrobial potency versus non-acetylated analogs across both Gram-positive and Gram-negative bacterial panels [3], CAS 394225-53-7 is the appropriate acetylated derivative to include in focused antimicrobial screening decks. The ortho-methoxy substitution adds structural diversity that is underrepresented in commercial pyrazoline screening collections, which predominantly feature para-substituted variants.

Monoamine Oxidase Selectivity Tool Compound with Favorable CNS Drug-Like Properties

The 1-acetyl-3,5-diaryl-4,5-dihydro-1H-pyrazole scaffold has demonstrated exceptional MAO-A potency (IC50 = 9 nM) and >4,500-fold selectivity over MAO-B [4]. With computed XLogP3 of 2.7, zero hydrogen-bond donors, and molecular weight of 294.3 g/mol, CAS 394225-53-7 meets key CNS drug-likeness criteria [5]. This compound is well-suited as a starting point for CNS-penetrant MAO inhibitor programs where the ortho-methoxy group may confer differentiated selectivity or metabolic stability relative to the extensively studied unsubstituted parent.

Building Block for Diversity-Oriented Synthesis of Pyrazoline Hybrid Molecules

The acetyl group at position 1 and the unfunctionalized phenyl ring at position 3 provide synthetic handles for further derivatization. The ortho-methoxy group on the 5-phenyl ring can participate in directed ortho-metalation reactions or be demethylated to reveal a phenolic hydroxyl, enabling late-stage diversification via etherification or esterification [5]. This reactivity profile, combined with the rigid dihydropyrazole core, makes CAS 394225-53-7 a valuable building block for generating analog libraries for hit expansion and lead optimization campaigns.

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